N-Boc-1-pivaloyl D-erythro-Sphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

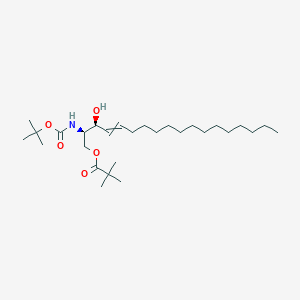

N-Boc-1-pivaloyl D-erythro-Sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. This compound is often used in proteomics research due to its unique properties and structure .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-pivaloyl D-erythro-Sphingosine typically involves the protection of the sphingosine backbone with tert-butoxycarbonyl (Boc) and pivaloyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

N-Boc-1-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This can affect the double bonds in the sphingosine backbone.

Substitution: This can occur at the Boc or pivaloyl groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with different functional groups .

科学的研究の応用

Synthesis and Characterization

N-Boc-1-pivaloyl D-erythro-sphingosine can be synthesized through several methods that typically involve the protection of functional groups to enhance stability and reactivity. The synthesis often utilizes starting materials like D-serine derivatives, which are modified to introduce the pivaloyl group and the Boc (tert-butyloxycarbonyl) protecting group.

A notable synthesis method reported involves a palladium-catalyzed cross-coupling reaction that allows for the efficient formation of sphingolipid-related compounds. This method not only provides high yields but also maintains the enantiomeric purity required for biological applications .

Biological Activities

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated as a potential inhibitor of certain enzymes involved in sphingolipid metabolism, which are critical for microbial growth. For instance, studies have shown that derivatives with a pivaloyl group can effectively inhibit the enzyme inositol phosphorylceramide synthase (IPCS), suggesting their role as potential antimicrobial agents .

2.2 Role in Cell Signaling

Sphingolipids are known to play significant roles in cell signaling pathways, particularly in apoptosis and inflammation. This compound can serve as a substrate or an inhibitor in these pathways, influencing cellular responses to stress and promoting cell survival under adverse conditions. The ability to modulate these pathways makes it a valuable compound for studying disease mechanisms and therapeutic interventions .

Therapeutic Applications

3.1 Cancer Treatment

The modulation of sphingolipid metabolism has been explored as a therapeutic strategy in cancer treatment. This compound's ability to influence cell signaling pathways related to apoptosis positions it as a candidate for developing novel anti-cancer therapies. By altering sphingolipid profiles in cancer cells, researchers aim to induce apoptosis selectively in malignant cells while sparing normal tissues .

3.2 Neurological Disorders

Sphingolipids are implicated in various neurological disorders, including Alzheimer's disease and multiple sclerosis. The application of this compound in neurological research focuses on its potential neuroprotective effects and its role in modulating neuroinflammation. By investigating its effects on sphingolipid metabolism within the nervous system, researchers hope to identify new therapeutic avenues for treating neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on different biological systems:

作用機序

The mechanism of action of N-Boc-1-pivaloyl D-erythro-Sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes and receptors involved in sphingosine metabolism, thereby affecting various cellular processes .

類似化合物との比較

Similar Compounds

N-Boc-1-pivaloyl D-erythro-Sphingosine-2,3-N,O-acetonide: Another derivative with additional protective groups.

This compound-2,3-N,O-acetonide: Similar in structure but with different functional groups.

Uniqueness

This compound is unique due to its specific protective groups, which make it particularly useful in proteomics research. Its structure allows for selective reactions and modifications, making it a versatile compound in various scientific applications .

生物活性

N-Boc-1-pivaloyl D-erythro-sphingosine is a synthetic sphingolipid derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pivaloyl acyl chain. The synthesis typically involves several key steps, including the protection of the amino group, acylation, and subsequent deprotection to yield the final product. The synthesis pathway can be summarized as follows:

- Protection of the Amine : The amino group of sphingosine is protected using a Boc group.

- Acylation : The protected sphingosine is then acylated with pivaloyl chloride to introduce the pivaloyl group.

- Deprotection : The Boc protecting group is removed under acidic conditions to yield this compound.

This compound can be synthesized efficiently using microwave-assisted methods, which enhance reaction rates and yields .

This compound has been studied for its role in cellular signaling pathways, particularly in relation to sphingolipid metabolism. Sphingolipids are integral components of cell membranes and play crucial roles in cell signaling, apoptosis, and inflammation.

- Calcium Mobilization : Research indicates that this compound can induce intracellular calcium mobilization in various cell types. For example, studies using U937 cells demonstrated that this compound can elicit robust Ca²⁺ release, suggesting activation of specific receptors involved in sphingolipid signaling .

- Receptor Interactions : The compound may interact with G protein-coupled receptors (GPCRs), which are known to mediate various physiological responses. Although specific receptors for this compound have not been definitively identified, its structural similarities to other sphingolipids suggest potential interactions with known sphingolipid receptors .

- Cell Proliferation and Survival : Sphingolipids are implicated in regulating cell proliferation and survival. Alterations in their metabolism can lead to pathological conditions such as cancer and neurodegenerative diseases. This compound may modulate these pathways by influencing the balance between pro-apoptotic and anti-apoptotic signals within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Calcium Flux : A study demonstrated that treatment with this compound resulted in significant increases in intracellular calcium levels at concentrations as low as 3 μM in calcium-free buffers, indicating its potency as a signaling molecule .

- Sphingolipid Rheostat : Research on sphingolipid dynamics has shown that small structural modifications in these lipids can dramatically alter their biological roles. This highlights the importance of compounds like this compound in understanding lipid-mediated signaling pathways .

Summary Table of Biological Activities

特性

IUPAC Name |

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDFSKJECZVDNY-RPWUZVMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。